molecular formula C19H17BrO4 B2791661 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 879927-27-2

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2791661
CAS No.: 879927-27-2
M. Wt: 389.245
InChI Key: AJYUIOXIRBQZFE-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 2-bromoethanol, and 2-methylchromen-4-one.

    Etherification: The first step involves the etherification of 4-methoxyphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms 4-(2-bromoethoxy)phenol.

    Cyclization: The next step is the cyclization of 4-(2-bromoethoxy)phenol with 2-methylchromen-4-one under acidic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thioether, or ether derivatives.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include dihydro derivatives.

Scientific Research Applications

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its anti-inflammatory and antioxidant properties, making it a candidate for the treatment of inflammatory diseases and oxidative stress-related conditions.

    Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation.

    Pathway Modulation: It can modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chloroethoxy)-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • 7-(2-Iodoethoxy)-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • 7-(2-Fluoroethoxy)-3-(4-methoxyphenyl)-2-methylchromen-4-one

Uniqueness

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromoethoxy group allows for specific substitution reactions and interactions with biological targets that are not possible with other halogenated derivatives.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-12-18(13-3-5-14(22-2)6-4-13)19(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYUIOXIRBQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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